Rhamnocitrin 3-glucoside

Pharmacokinetics Oral bioavailability Flavonoid glycoside absorption

Rhamnocitrin 3-glucoside (RCG) is a structurally distinct 3-O-β-D-glucopyranoside of kaempferol 7-methyl ether, critically differentiated from non-methylated analogs like astragalin by its 7-O-methylation and from its aglycone by glycosylation-driven aqueous compatibility (TPSA 175 Ų, AlogP 0.06 vs. aglycone solubility 0.079 g/L). These features establish RCG as a validated UHPLC-MS/MS pharmacokinetic probe (LLOQ 10.24 ng/mL) and a solvent-induced cytotoxicity-mitigated alternative for cell-based assays. Procurement of this ≥98% pure reference standard ensures analytical fidelity in ADME studies, botanical authentication, and β-glucosidase substrate investigations.

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
Cat. No. B15289555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnocitrin 3-glucoside
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1
InChIKeyULVBHEFDGPIWAT-LFXZADKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhamnocitrin 3-glucoside (CAS 41545-37-3): Procurement-Relevant Identity and Physicochemical Profile for Research Selection


Rhamnocitrin 3-glucoside (RCG) is a naturally occurring flavonol 3-O-β-D-glucopyranoside derived from the aglycone rhamnocitrin (kaempferol 7-methyl ether), characterized by a molecular formula of C22H22O11 and a molecular weight of 462.40 g/mol [1]. This compound is isolated predominantly from Astragalus membranaceus leaves and Rhamnus species [2]. As a 3-O-glycosylated flavonoid, RCG exhibits physicochemical properties distinct from its aglycone counterpart, including a substantially higher topological polar surface area of 175.00 Ų and an AlogP value of 0.06, which fundamentally alters its solubility behavior and in vivo pharmacokinetic disposition compared to the non-glycosylated parent molecule [3][4].

Why Rhamnocitrin 3-glucoside Cannot Be Replaced by Aglycone or Other Flavonol Glycosides: Procurement Implications of Glycosylation-Dependent Disposition


Generic substitution within the flavonol glycoside class is invalid for Rhamnocitrin 3-glucoside due to two structural determinants: (1) the specific 7-O-methylation pattern on the kaempferol backbone distinguishes it from non-methylated analogs such as astragalin (kaempferol 3-O-β-D-glucopyranoside), conferring altered molecular recognition and metabolic stability [1]; and (2) the 3-O-β-D-glucopyranosyl moiety fundamentally modulates aqueous solubility, gastrointestinal absorption kinetics, and systemic exposure compared to the aglycone rhamnocitrin, as evidenced by comparative in silico and in vivo pharmacokinetic data [2][3]. A procurement decision based on functional similarity without accounting for these glycosylation- and methylation-driven differences risks selecting a compound with divergent solubility, stability, and pharmacokinetic behavior incompatible with the intended experimental design.

Rhamnocitrin 3-glucoside Differential Evidence: Quantified Pharmacokinetic and Physicochemical Differentiation from Structural Analogs


Accelerated Systemic Absorption Kinetics: Rhamnocitrin 3-glucoside vs. Rhamnocitrin 3-neohesperidoside

In a head-to-head comparative pharmacokinetic study conducted in Sprague-Dawley rats following oral administration of Astragalus membranaceus leaf extract, Rhamnocitrin 3-glucoside (RCG) exhibited a substantially shorter time to reach maximum plasma concentration (Tmax) compared to its diglycoside analog, rhamnocitrin 3-neohesperidoside (RNH) [1]. Specifically, RCG achieved Tmax approximately 1.7× faster than RNH, indicating more rapid gastrointestinal absorption of the monoglucoside form. This accelerated absorption profile may confer practical advantages in experimental designs requiring shorter latency to detectable systemic exposure.

Pharmacokinetics Oral bioavailability Flavonoid glycoside absorption

Markedly Enhanced Aqueous Solubility: Rhamnocitrin 3-glucoside vs. Aglycone Rhamnocitrin

Glycosylation at the 3-O position confers a dramatic improvement in predicted aqueous solubility for Rhamnocitrin 3-glucoside relative to its aglycone, rhamnocitrin. The aglycone rhamnocitrin is characterized as 'practically insoluble' in water, with a computationally predicted water solubility of 0.079 g/L (approximately 79 µg/mL) and a logP value of 2.34 indicating high lipophilicity [1]. In contrast, the 3-O-β-D-glucopyranosyl modification increases the topological polar surface area from 96.22 Ų to 175.00 Ų and reduces the AlogP to 0.06 [2], collectively indicating substantially enhanced hydrophilicity and aqueous compatibility.

Physicochemical characterization Aqueous solubility Formulation development

In Vivo Plasma Exposure Profile: Rhamnocitrin 3-glucoside vs. Aglycone Rhamnocitrin

Following oral administration of the parent glycoside complanatuside (72 mg/kg) to rats, the resulting plasma pharmacokinetic parameters of Rhamnocitrin 3-glucoside (as a metabolite) and its corresponding aglycone rhamnocitrin were quantified simultaneously [1]. RCG exhibited a shorter Tmax (3 h vs. 5.3 h), indicating more rapid systemic appearance. However, the aglycone rhamnocitrin demonstrated a 10-fold higher Cmax (111.64 ng/mL vs. 1122.18 ng/mL) and a 17-fold greater AUC(0-t) (381.73 µg/L·h vs. 6540.14 µg/L·h), reflecting its status as the predominant circulating form after oral administration of glycosylated precursors.

Pharmacokinetics Metabolism In vivo exposure

Predicted Oral Bioavailability Advantage: Rhamnocitrin 3-glucoside in silico ADMET Profile

In silico ADMET prediction using admetSAR 2.0 indicates that Rhamnocitrin 3-glucoside possesses a high probability (74.29%) of favorable human oral bioavailability [1]. This prediction is supported by favorable Caco-2 permeability (87.57% probability), suggesting adequate intestinal epithelial transport despite the presence of the polar glucose moiety. Additionally, the compound is predicted to exhibit low blood-brain barrier penetration probability (15.00%, as the complementary value to 85.00% reported for BBB penetration), which may be advantageous for peripheral-targeting studies seeking to minimize central nervous system exposure.

ADMET prediction Oral bioavailability In silico modeling

Rhamnocitrin 3-glucoside Optimal Research and Procurement Application Scenarios


Pharmacokinetic and ADME Studies Requiring a Defined, Quantifiable Flavonol Glycoside Probe

Rhamnocitrin 3-glucoside is optimally deployed as a pharmacokinetic probe compound in preclinical ADME studies where its established PK parameters provide a defined baseline for comparison. The compound's UHPLC retention time (2.17 min), MS/MS detection parameters in negative-ion mode, and validated LLOQ of 10.24 ng/mL in rat plasma have been rigorously established using a validated UHPLC-MS/MS analytical method [1]. This analytical framework enables precise quantification and differentiation from co-administered analogs such as rhamnocitrin 3-neohesperidoside (retention time 1.46 min) and tiliroside (retention time 1.64 min), making RCG suitable as an internal reference standard for method development or as a model substrate for investigating flavonoid glycoside absorption and metabolism [1].

Aqueous-Based In Vitro Assays Requiring Minimal Organic Co-Solvent Interference

For cell-based assays, enzyme inhibition studies, or antioxidant activity measurements conducted in aqueous buffers or cell culture media, Rhamnocitrin 3-glucoside offers a distinct formulation advantage over its aglycone counterpart. The aglycone rhamnocitrin is practically insoluble in water (predicted solubility 0.079 g/L) and requires substantial DMSO or other organic co-solvents for dissolution [2]. In contrast, the 3-O-glucosylation of RCG increases the topological polar surface area to 175.00 Ų and reduces AlogP to 0.06, conferring markedly enhanced aqueous compatibility [3]. This reduces solvent-induced cytotoxicity and minimizes confounding effects from organic co-solvents, thereby improving assay reproducibility and biological relevance in aqueous systems.

Natural Product Reference Standard for Quality Control and Botanical Authentication

Rhamnocitrin 3-glucoside serves as a validated chemical marker for the quality control and authentication of Astragalus membranaceus-derived materials, including leaf extracts and related botanical preparations [1]. The compound is among the major bioactive flavonoid glycosides identified in A. membranaceus leaves, and its quantification via the validated UHPLC-MS/MS method provides a reproducible metric for batch-to-batch consistency assessment. Procurement of high-purity RCG reference standard (CAS 41545-37-3) enables accurate calibration and quantification in complex botanical matrices, supporting regulatory compliance, pharmacopeial monograph development, and standardization of traditional medicine preparations.

Comparative Metabolism Studies Investigating Glycosidase-Dependent Bioactivation

RCG is uniquely positioned as a substrate for investigating intestinal and hepatic β-glucosidase-mediated hydrolysis in comparative metabolism studies. Pharmacokinetic data demonstrate that following oral administration of glycosylated precursors, RCG appears in plasma with a Tmax of 3 h at a Cmax of 111.64 ng/mL, whereas the aglycone rhamnocitrin achieves a 10-fold higher Cmax (1122.18 ng/mL) with a delayed Tmax of 5.3 h [4]. This temporal and quantitative relationship makes RCG an ideal probe for studying the kinetics of in vivo deglycosylation, the role of intestinal microbiota and endogenous β-glucosidases in flavonoid activation, and the structure-activity relationship between glycosylation state and systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhamnocitrin 3-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.